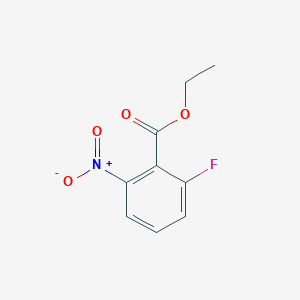

Ethyl 2-fluoro-6-nitrobenzoate

CAS No.: 1154426-16-0

Cat. No.: VC2814296

Molecular Formula: C9H8FNO4

Molecular Weight: 213.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1154426-16-0 |

|---|---|

| Molecular Formula | C9H8FNO4 |

| Molecular Weight | 213.16 g/mol |

| IUPAC Name | ethyl 2-fluoro-6-nitrobenzoate |

| Standard InChI | InChI=1S/C9H8FNO4/c1-2-15-9(12)8-6(10)4-3-5-7(8)11(13)14/h3-5H,2H2,1H3 |

| Standard InChI Key | AQTBBISJVNTXEV-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(C=CC=C1F)[N+](=O)[O-] |

| Canonical SMILES | CCOC(=O)C1=C(C=CC=C1F)[N+](=O)[O-] |

Introduction

Chemical Identity and Structure

Ethyl 2-fluoro-6-nitrobenzoate is an aromatic compound with distinct structural features that contribute to its chemical behavior and applications. Its fundamental characteristics are outlined below.

Basic Properties

Ethyl 2-fluoro-6-nitrobenzoate is identified by the CAS registry number 1154426-16-0 and has a molecular formula of C9H8FNO4 . The compound has a molecular weight of 213.16 g/mol, which is consistent across multiple scientific databases . This fluorinated nitrobenzoate ester consists of a benzene ring substituted with a fluorine atom at the 2-position, a nitro group at the 6-position, and an ethyl ester group .

Structural Characteristics

The structure of ethyl 2-fluoro-6-nitrobenzoate features a 2-fluorobenzoate backbone with a nitro group in the ortho position relative to the ester functionality. The presence of both electron-withdrawing groups (fluorine and nitro) creates a unique electronic distribution within the molecule, influencing its reactivity patterns and potential applications in organic synthesis. The ethyl ester group provides a reactive site for further transformations through various chemical reactions.

The compound's IUPAC name is ethyl 2-fluoro-6-nitrobenzoate, though it is also known by the synonym "benzoic acid, 2-fluoro-6-nitro-, ethyl ester" . Its structural arrangement can be represented by various chemical notations including SMILES code (CCOC(=O)C1=C(C=CC=C1F)N+[O-]) and InChI string (InChI=1S/C9H8FNO4/c1-2-15-9(12)8-6(10)4-3-5-7(8)11(13)14/h3-5H,2H2,1H3) .

Physical and Chemical Properties

Understanding the physical and chemical properties of ethyl 2-fluoro-6-nitrobenzoate is crucial for its handling, storage, and application in research settings.

Physical State and Appearance

While specific information about the physical appearance of ethyl 2-fluoro-6-nitrobenzoate is limited in the available literature, it is typically encountered as a solid at standard temperature and pressure, based on the properties of similar structural analogs.

| Storage Temperature | Recommended Usage Period |

|---|---|

| -80°C | Within 6 months |

| -20°C | Within 1 month |

To enhance solubility during preparation, heating the sample to 37°C followed by ultrasonic bath treatment is recommended .

Synthesis Methods

The synthesis of ethyl 2-fluoro-6-nitrobenzoate involves specific chemical transformations that yield the target compound with high purity.

Primary Synthesis Route

The principal method for synthesizing ethyl 2-fluoro-6-nitrobenzoate involves the esterification of 2-fluoro-6-nitrobenzoic acid with ethanol. This reaction typically requires acid catalysis and proceeds through the formation of a tetrahedral intermediate, followed by the elimination of water to yield the ester product. The reaction can be represented as:

2-fluoro-6-nitrobenzoic acid + ethanol → ethyl 2-fluoro-6-nitrobenzoate + water

This synthetic approach provides a straightforward route to obtain the target compound with good yield and purity, making it suitable for both laboratory-scale preparations and potential industrial applications.

Alternative Synthetic Approaches

While the direct esterification is the most common method, alternative synthetic routes may involve the nitration of ethyl 2-fluorobenzoate or fluorination of ethyl 2-nitrobenzoate, depending on the availability of starting materials and specific requirements for regioselectivity. These alternative pathways may offer advantages in certain scenarios, particularly when specific precursors are readily available or when attempting to minimize side reactions.

Applications in Scientific Research

Ethyl 2-fluoro-6-nitrobenzoate serves various functions in scientific research, particularly in the fields of organic synthesis, medicinal chemistry, and pharmaceutical development.

Role in Organic Synthesis

As an intermediate compound, ethyl 2-fluoro-6-nitrobenzoate plays a significant role in the synthesis of more complex organic molecules. Its functional groups provide versatile handles for further chemical transformations, including nucleophilic substitution reactions and reduction processes. These characteristics make it valuable in the construction of elaborate molecular frameworks required in advanced synthetic applications.

The presence of the nitro group allows for selective reduction to yield amino derivatives, while the fluorine substituent can influence the regioselectivity of subsequent transformations. Additionally, the ester functionality provides opportunities for hydrolysis, transesterification, or reduction to corresponding alcohols, expanding the range of accessible structural motifs.

Applications in Medicinal Chemistry

In medicinal chemistry, ethyl 2-fluoro-6-nitrobenzoate serves as a building block for the development of potential pharmaceuticals. The fluorine atom, which is frequently incorporated into drug candidates to enhance metabolic stability and binding interactions, makes this compound particularly valuable in drug discovery efforts. The strategic positioning of fluorine at the 2-position of the benzoate ring can influence the compound's pharmacokinetic properties and target binding affinity.

Biochemical Research

Beyond synthetic applications, ethyl 2-fluoro-6-nitrobenzoate has been studied for its interactions with specific enzymes, suggesting potential applications in understanding biochemical processes and designing enzyme inhibitors or modulators for therapeutic targets. These investigations contribute to our understanding of structure-activity relationships and may inform the design of novel bioactive compounds.

| Risk and Safety Information | Details |

|---|---|

| GHS Symbol | GHS07 |

| Signal Word | Warning |

| Hazard Statements | H302-H315-H320-H335 |

| Precautionary Statements | P264-P270-P301+P312-P330 |

Comparison with Structurally Related Compounds

Examining the similarities and differences between ethyl 2-fluoro-6-nitrobenzoate and structurally related compounds provides valuable context for understanding its unique properties and potential applications.

Comparison with Fluorinated Nitrobenzoates

Ethyl 2-fluoro-6-nitrobenzoate belongs to a family of fluorinated nitrobenzoate esters that differ in the positions of the fluorine and nitro substituents on the aromatic ring. Notable isomers include:

Each isomer exhibits distinct chemical behavior due to the different electronic effects resulting from the positioning of the substituents. The relative positions of these groups influence properties such as reactivity, stability, and potential applications in synthetic chemistry.

Variation in Ester Groups

The ethyl ester of 2-fluoro-6-nitrobenzoic acid can be compared with other ester derivatives, such as methyl 2-fluoro-6-nitrobenzoate (CAS: 212189-78-1) . The methyl ester has a slightly lower molecular weight (199.14 g/mol) and may exhibit different hydrolysis rates and physical properties while maintaining similar chemical reactivity at the aromatic ring .

The following table compares key properties of ethyl 2-fluoro-6-nitrobenzoate with selected structurally related compounds:

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| Ethyl 2-fluoro-6-nitrobenzoate | 1154426-16-0 | C9H8FNO4 | 213.16 |

| Ethyl 2-fluoro-3-nitrobenzoate | 1214379-18-6 | C9H8FNO4 | 213.16 |

| Ethyl 2-fluoro-4-nitrobenzoate | 363-32-6 | C9H8FNO4 | 213.16 |

| Ethyl 2-chloro-6-nitrobenzoate | 172217-16-2 | C9H8ClNO4 | 229.62 |

| Methyl 2-fluoro-6-nitrobenzoate | 212189-78-1 | C8H6FNO4 | 199.14 |

| Ethyl 2-amino-6-fluoro-3-nitrobenzoate | 150368-37-9 | C9H9FN2O4 | 228.18 |

Derivatives with Additional Functional Groups

| Concentration | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM | 4.6913 mL | 23.4566 mL | 46.9131 mL |

| 5 mM | 0.9383 mL | 4.6913 mL | 9.3826 mL |

| 10 mM | 0.4691 mL | 2.3457 mL | 4.6913 mL |

This information aids researchers in accurately preparing solutions for experimental work, ensuring consistency and reproducibility in research applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume